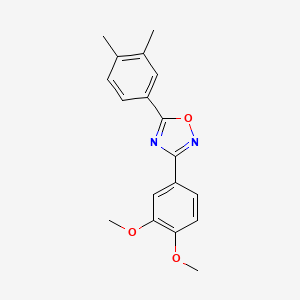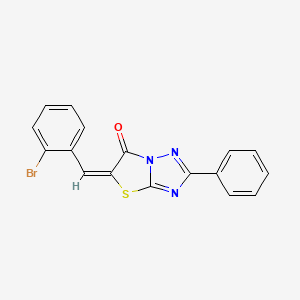![molecular formula C20H15ClO3 B11602351 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11602351.png)
3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene ring, with a chlorophenyl and a propyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable furan derivative, followed by the introduction of the chromene moiety through cyclization reactions. The chlorophenyl and propyl groups are then introduced via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one: A similar compound with an ethyl group instead of a propyl group.
3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: Another analog with a methyl group.
Uniqueness
3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, potentially affecting its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H15ClO3 |
|---|---|
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H15ClO3/c1-2-3-13-8-20(22)24-19-10-18-16(9-15(13)19)17(11-23-18)12-4-6-14(21)7-5-12/h4-11H,2-3H2,1H3 |
Clé InChI |
MZGDDQSYUXRICG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602268.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602269.png)

![2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602286.png)
![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602289.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11602298.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602320.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11602331.png)
